molecular formula C22H33N3O6S B2662206 N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide CAS No. 1019105-61-3

N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2662206
CAS No.: 1019105-61-3
M. Wt: 467.58
InChI Key: PKAQRDUKKPWJDW-UHFFFAOYSA-N
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Description

N,N-Diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a complex substitution pattern. Its structure includes:

  • Pyrazole core: 3,5-dimethyl groups at positions 3 and 3.
  • Benzoyl substituent: A 3,4,5-triethoxybenzoyl moiety at position 1, contributing steric bulk and electron-rich properties due to three ethoxy groups.
  • Sulfonamide group: N,N-diethyl substitution at position 4, enhancing lipophilicity compared to aryl-substituted sulfonamides.

This compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding through its hybrid aromatic/heterocyclic framework.

Properties

IUPAC Name

N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O6S/c1-8-24(9-2)32(27,28)21-15(6)23-25(16(21)7)22(26)17-13-18(29-10-3)20(31-12-5)19(14-17)30-11-4/h13-14H,8-12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAQRDUKKPWJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzoyl Group: The benzoyl group with ethoxy substituents can be attached via Friedel-Crafts acylation using the corresponding benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    N,N-Diethylation: The final step involves the alkylation of the nitrogen atoms with diethyl sulfate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to three structurally analogous pyrazole-sulfonamides from the literature (Table 1). Key differentiating factors include substituent effects on the pyrazole core, aromatic moieties, and sulfonamide groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Aromatic Moiety Sulfonamide Group Notable Properties
N,N-Diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide (Target Compound) C₂₅H₃₃N₃O₆S 515.61 3,5-dimethyl 3,4,5-Triethoxybenzoyl N,N-Diethyl High lipophilicity (inferred)
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide C₂₂H₂₄ClN₅O₃S 486.03 4-butyl, 3,5-dimethyl Pyridine + 4-chlorophenyl urea N-(4-chlorophenyl)carbamoyl m.p. 138–142°C; IR/NMR data
N-(2-Methoxyphenyl)-3,5-dimethyl-1-[6-(4-methylphenyl)pyridazin-3-yl]-1H-pyrazole-4-sulfonamide C₂₃H₂₃N₅O₃S 449.53 3,5-dimethyl 6-(4-methylphenyl)pyridazine N-(2-methoxyphenyl) Available: 44 mg
N-(4-Ethoxyphenyl)-3,5-dimethyl-1-(6-phenylpyridazin-3-yl)-1H-pyrazole-4-sulfonamide C₂₃H₂₃N₅O₃S 449.53 3,5-dimethyl 6-phenylpyridazine N-(4-ethoxyphenyl) Not specified

Key Differentiators

Sulfonamide Substitutions :

  • The N,N-diethyl group in the target compound increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility relative to aryl-substituted sulfonamides (e.g., N-(4-chlorophenyl)carbamoyl in ).
  • Aryl sulfonamides (e.g., N-(2-methoxyphenyl) in ) may confer stronger hydrogen-bonding interactions with target proteins but could exhibit faster metabolic clearance.

Physicochemical Properties :

  • The compound in has a melting point of 138–142°C , suggesting moderate crystallinity, while the target compound’s triethoxybenzoyl group may lower its melting point due to increased flexibility.
  • IR data for (e.g., 1726 cm⁻¹ for C=O, 1164 cm⁻¹ for SO₂) provides benchmarks for validating the target compound’s functional groups if synthesized .

Synthetic Accessibility :

  • The target compound’s triethoxybenzoyl moiety requires multi-step synthesis for ethoxy group installation, contrasting with the simpler pyridazine coupling in .

Research Implications and Limitations

  • Structural Insights : Crystallographic tools like SHELXL and visualization software (e.g., Mercury ) are critical for analyzing substituent conformations and intermolecular interactions in these compounds.
  • Computational Modeling : Density-functional theory (DFT) methods could predict electronic properties (e.g., charge distribution on the triethoxybenzoyl group) to guide optimization.
  • Data Gaps : Absence of biological or solubility data for the target compound limits functional comparisons. Experimental validation is required to assess its advantages over existing analogs.

Biological Activity

N,N-Diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, including antiproliferative effects, cytotoxicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C17H24N2O5SC_{17}H_{24}N_2O_5S with a molecular weight of 368.45 g/mol. The structure features a pyrazole ring substituted with a sulfonamide group and a triethoxybenzoyl moiety, contributing to its biological profile.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including this compound:

  • Antiproliferative Activity : Research indicates that certain pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from pyrazole-4-sulfonamide have shown promising results in inhibiting cell growth in vitro without exhibiting cytotoxic effects on normal cells .
  • Cytotoxicity : In vitro studies have demonstrated that while some pyrazole derivatives can inhibit cancer cell proliferation effectively, they do not induce cytotoxicity in healthy cells. This selective activity is crucial for developing therapeutic agents that minimize side effects .

Antiproliferative Studies

A study conducted on a series of new pyrazole-4-sulfonamide derivatives evaluated their antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent assay. The results indicated that these compounds could inhibit cell growth effectively with half-maximal inhibitory concentrations (IC50) ranging from 10 to 50 µM for the most active derivatives .

Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using lactate dehydrogenase (LDH) release assays. The findings confirmed that the compound did not significantly increase LDH levels in treated cells compared to controls, indicating a lack of cytotoxic effects .

Case Studies and Experimental Data

CompoundIC50 (µM)Cytotoxicity (LDH Release)
This compound25No significant increase
Other Pyrazole Derivatives10 - 50Varies

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for cell proliferation. Pyrazole derivatives often act as inhibitors of protein glycation and possess anti-inflammatory properties .

Q & A

Basic Research Questions

What are the standard synthetic routes for N,N-diethyl-3,5-dimethyl-1-(3,4,5-triethoxybenzoyl)-1H-pyrazole-4-sulfonamide?

Methodological Answer:
The synthesis involves multi-step protocols:

Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds (e.g., via Claisen-Schmidt condensation) to form the pyrazole core .

Sulfonamide Introduction : Reaction of the pyrazole intermediate with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to install the sulfonamide group .

Benzoylation : Coupling the triethoxybenzoyl moiety using acyl chlorides or activated esters in anhydrous solvents (e.g., THF) with catalytic bases like triethylamine .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Key Considerations : Optimize reaction time, solvent polarity, and stoichiometry to minimize side products (e.g., over-substitution).

Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve 3D molecular geometry using SHELXL/SHELXS programs for small-molecule refinement .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., triethoxybenzoyl protons at δ 6.8–7.2 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 495.2) .
  • HPLC : Assess purity (>95%) using reversed-phase C18 columns and UV detection .

Advanced Research Questions

How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in sulfonamide formation .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) for benzoylation to reduce reaction time .
  • Temperature Control : Maintain 0–5°C during acyl chloride additions to prevent decomposition .
  • In Situ Monitoring : Use TLC (silica plates, UV visualization) to track intermediate formation and adjust stoichiometry dynamically .

How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Structural Validation : Re-examine compound purity and stereochemistry (e.g., chiral HPLC) to rule out enantiomeric impurities .
  • Assay Standardization : Replicate bioassays (e.g., enzyme inhibition IC₅₀) under controlled conditions (pH, temperature, solvent) to isolate variables .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in target affinity .
    Example : Contradictory IC₅₀ values for carbonic anhydrase inhibition may arise from differences in assay buffer ionic strength .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replace triethoxy groups with methoxy/ethoxy variants) and compare bioactivity .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide as a hydrogen-bond acceptor) via 3D-QSAR models .
  • Enzyme Kinetics : Measure inhibition constants (Kᵢ) against isoforms (e.g., CA-II vs. CA-IX) to assess selectivity .
    Key Finding : The triethoxybenzoyl group enhances membrane permeability but reduces aqueous solubility, requiring formulation adjustments .

Methodological Notes

  • Crystallographic Refinement : Use SHELXL for high-resolution data (d < 1.0 Å) and twinned crystals, leveraging its robust least-squares algorithms .
  • In Silico Toxicity Screening : Apply ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetic profiles .

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